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Abstract
Oxysophocarpine (OSC), a quinolizidine alkaloid primarily extracted from plants of the

Sophora genus, has garnered significant scientific interest due to its diverse pharmacological

effects. This document provides an in-depth technical overview of the biological activities of

oxysophocarpine, with a focus on its anti-inflammatory, neuroprotective, anti-cancer, antiviral,

and anti-tuberculosis properties. It is intended to serve as a comprehensive resource for

researchers, scientists, and professionals in drug development, offering detailed experimental

protocols, quantitative data summaries, and visual representations of the underlying molecular

mechanisms.

Anti-Inflammatory Activity
Oxysophocarpine has demonstrated significant anti-inflammatory effects across various

experimental models. Its mechanisms of action primarily involve the suppression of pro-

inflammatory mediators and the modulation of key inflammatory signaling pathways.

Quantitative Data on Anti-Inflammatory Activity
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Model
Parameter

Measured
Treatment Result Reference

Carrageenan-

induced paw

edema in mice

Paw edema

volume

Oxysophocarpin

e

Significant

reduction
[1]

Carrageenan-

induced

inflammatory

pain in mice

Mechanical

allodynia

threshold

Oxysophocarpin

e

Significant

improvement
[1]

Xylene-induced

ear edema in

mice

Ear edema

Sophocarpine

(related

compound) (20,

40, and 80

mg/kg)

Significant

inhibition (P <

0.01; P < 0.001;

P < 0.001,

respectively)

[2][3]

Acetic acid-

induced vascular

permeation in

mice

Dye penetration

into peritoneal

cavity

Sophocarpine

(related

compound) (20,

40, and 80

mg/kg)

Significant

inhibition (P <

0.01; P < 0.01; P

< 0.001,

respectively)

[2][3]

Acetic acid-

induced writhing

in mice

Nociception

Sophocarpine

(related

compound) (40,

80 mg/kg)

Significant

inhibition (P <

0.05; P < 0.001,

respectively),

with 80 mg/kg

showing 47.7%

protection

[2]

Formalin test in

mice (second

phase)

Paw licking/biting

time

Sophocarpine

(related

compound) (80

mg/kg)

Significant

inhibition (P <

0.05), with

34.96%

maximum

inhibition

[2]
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Mycobacterium

tuberculosis

(H37Rv)-infected

mice

Lung pathology
Oxysophocarpin

e (40 mg/kg)

Alleviation of

lung injury and

reduced

neutrophil

infiltration

[4][5]

LPS-induced

acute lung injury

in mice

Inflammatory

cytokine levels

(TNF-α, IL-6, IL-

1β) in BALF

Oxysophocarpin

e

Reduced

production
[6]

Oxygen-glucose

deprivation/reoxy

genation

(OGD/R) in BV-2

microglia

Inflammatory

mediator levels

(TNF-α, IL-1β,

IL-6, MCP-1,

PGE2, NO)

Oxysophocarpin

e
Reduced levels [7]

Experimental Protocols
Carrageenan-Induced Paw Edema and Inflammatory Pain in Mice[1]

Animal Model: Male Kunming mice are used.

Induction of Inflammation: 0.05 mL of 1% carrageenan solution is injected subcutaneously

into the plantar surface of the right hind paw.

Treatment: Oxysophocarpine is administered intraperitoneally at specified doses prior to

carrageenan injection.

Paw Edema Measurement: Paw volume is measured using a plethysmometer at various

time points post-carrageenan injection.

Pain Assessment: Mechanical allodynia is assessed using von Frey filaments to determine

the paw withdrawal threshold.

Biochemical Analysis: Paw tissues are collected for histological examination (Hematoxylin-

Eosin staining) and measurement of pro-inflammatory markers (PGE2, TNF-α, IL-1β, IL-6)
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and signaling molecules (p-ERK1/2, COX-2) using ELISA, qRT-PCR, immunohistochemistry,

and Western blot.

Signaling Pathways
Oxysophocarpine exerts its anti-inflammatory effects by inhibiting key signaling pathways. In

the context of Mycobacterium tuberculosis infection, it has been shown to suppress the

TLR2/MyD88/Src/ERK1/2 pathway in neutrophils, leading to reduced adhesion and F-actin

polymerization.[4][5]

Neutrophil
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MyD88
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p-ERK1/2 Neutrophil Adhesion &

F-actin Polymerization
Inflammatory

Mediators

Oxysophocarpine
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Oxysophocarpine inhibits the TLR2/MyD88/Src/ERK1/2 signaling pathway in neutrophils.

Neuroprotective Activity
Oxysophocarpine has shown promising neuroprotective effects in models of glutamate-

induced apoptosis and oxygen-glucose deprivation, suggesting its potential in mitigating

neurodegenerative processes.

Quantitative Data on Neuroprotective Activity
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Model
Parameter

Measured
Treatment Result Reference

Glutamate-

induced

apoptosis in HT-

22 cells

Cell Viability

Oxysophocarpin

e (1.25, 2.5, 5,

and 10 µM)

No effect on cell

viability alone;

protected against

glutamate-

induced

reduction in

viability

[8][9]

Glutamate-

induced

apoptosis in HT-

22 cells

Apoptotic Rate

(TUNEL staining)

Oxysophocarpin

e (1.25, 2.5, 5,

and 10 µM)

Significant

reduction in

apoptosis

[9]

Oxygen-glucose

deprivation/reper

fusion (OGD/R)

in rat

hippocampal

neurons

Cell Viability

(MTT assay)

Oxysophocarpin

e (0.8, 2, or 5

µmol/L)

Significantly

attenuated the

decrease in cell

viability

[10][11]

OGD/R in rat

hippocampal

neurons

LDH Release

Oxysophocarpin

e (0.8, 2, or 5

µmol/L)

Significantly

attenuated the

release of LDH

[10][11]

OGD/R in rat

hippocampal

neurons

Intracellular

Calcium

([Ca2+]i)

Oxysophocarpin

e (0.8, 2, or 5

µmol/L)

Inhibited the

elevation of

[Ca2+]i in a

dose-dependent

manner

[10][11]

Experimental Protocols
Glutamate-Induced Apoptosis in HT-22 Cells[8][9]

Cell Culture: HT-22 hippocampal neuronal cells are cultured in appropriate media.
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Treatment: Cells are pre-treated with various concentrations of oxysophocarpine (1.25, 2.5,

5, and 10 µM) for a specified duration.

Induction of Apoptosis: Glutamate (20 mM) is added to the culture medium for 24 hours to

induce apoptosis.

Cell Viability Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) assay.

Apoptosis Assessment: Apoptosis is quantified by TUNEL staining and Western blot analysis

of apoptosis-related proteins (cleaved caspase-3, caspase-3, cleaved caspase-9, caspase-

9).

Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are

measured.

Signaling Pathway Analysis: The expression and translocation of Nrf2 and the expression of

HO-1 are determined by Western blot and immunofluorescence.

Signaling Pathways
A key mechanism underlying the neuroprotective effects of oxysophocarpine is the activation

of the Nrf2/HO-1 signaling pathway. Oxysophocarpine promotes the translocation of Nrf2 to

the nucleus, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1),

which in turn protects neuronal cells from oxidative stress-induced apoptosis.[8][9]
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Oxysophocarpine activates the Nrf2/HO-1 signaling pathway to confer neuroprotection.

In the context of cerebral ischemia, oxysophocarpine has been shown to reduce the

expression of p-PI3K and p-Akt, suggesting an inhibitory role in the PI3K-Akt signaling

pathway.[12] Furthermore, in OGD/R-injured hippocampal neurons, oxysophocarpine down-

regulates the MAPK signaling pathway by reducing the expression of p-ERK1/2, p-JNK1/2, and

p-p38 MAPK.[10][11]
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Anti-Cancer Activity
Oxysophocarpine has demonstrated anti-proliferative and pro-apoptotic effects in various

cancer cell lines, highlighting its potential as an anti-cancer agent.

Quantitative Data on Anti-Cancer Activity
Cell Line Assay Treatment Result Reference

Hepa1-6 and

HepG2

(Hepatocellular

Carcinoma)

Proliferation

Assay

Oxysophocarpin

e (0, 5, 10, and

20 µmol/L)

Dose-dependent

inhibition of

proliferation

[13]

Hepa1-6 and

HepG2
Apoptosis Assay

Oxysophocarpin

e

Induction of

apoptosis
[13]

Hepa1-6 and

HepG2

Trans-well

Migration Assay

Oxysophocarpin

e (0, 5, 10, and

20 µmol/L)

Dose-dependent

inhibition of

migration

[13]

HeLa and Huh-7
Anti-proliferative

Activity

Caulerpa

racemosa var.

macrophysa

extract (related

research)

EC50 of 130 ±

30 and 23 ± 1 μg

ml-1,

respectively

[14]

PC-3 (Prostate

Cancer)

Cytotoxicity

(MTT assay)

Plicosepalus

curviflorus

extract (related

research)

IC50 of 25.83

μg/mL
[15]

Experimental Protocols
Hepatocellular Carcinoma Cell Proliferation and Migration Assays[13]

Cell Culture: Hepa1-6 and HepG2 cells are cultured in appropriate media.

Proliferation Assay: Cells are treated with different concentrations of oxysophocarpine (0, 5,

10, and 20 µmol/L) for 24, 48, and 72 hours. Cell proliferation is measured using a suitable
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assay (e.g., MTT, BrdU).

Apoptosis Assay: Apoptosis is assessed by methods such as Annexin V/PI staining followed

by flow cytometry or by measuring caspase activity.

Migration Assay: The effect of oxysophocarpine on cell migration is evaluated using a

Trans-well assay. Cells are seeded in the upper chamber of the Trans-well plate with or

without oxysophocarpine, and the number of cells that migrate to the lower chamber is

quantified.

Signaling Pathway Analysis: The expression and phosphorylation status of proteins in the IL-

6/JAK2/STAT3 pathway are analyzed by Western blot.

Signaling Pathways
In hepatocellular carcinoma, oxysophocarpine has been found to sensitize cancer cells to

anti-Lag-3 immunotherapy by downregulating Fibrinogen-like protein 1 (FGL1) expression. This

effect is mediated through the inhibition of the IL-6-mediated JAK2/STAT3 signaling pathway.

[13]

Hepatocellular Carcinoma Cell

IL-6 IL-6R

P-JAK2

P-STAT3 FGL1
upregulates Anti-Lag-3

Immunotherapy
sensitizes to

Oxysophocarpine

Click to download full resolution via product page

Oxysophocarpine inhibits the IL-6/JAK2/STAT3 pathway, reducing FGL1 expression.

Antiviral and Anti-Tuberculosis Activities
Oxysophocarpine has also been investigated for its potential against viral and mycobacterial

infections.
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Quantitative Data on Antiviral and Anti-Tuberculosis
Activities

Model
Parameter

Measured
Treatment Result Reference

Respiratory

Syncytial Virus

(RSV)-infected

A549 cells

RSV Replication
Oxysophocarpin

e

Dose-dependent

inhibition
[16]

RSV-infected

A549 cells

Cell Viability

(MTT assay)

Oxysophocarpin

e (1, 2, and 5

µM)

Attenuated the

RSV-induced

reduction in cell

viability in a

dose-dependent

manner

[16]

Mycobacterium

tuberculosis

(H37Rv)-infected

C3HeB/FeJ mice

Mortality
Oxysophocarpin

e

Reduced

mortality
[4][5]

M. tuberculosis

(H37Rv)-infected

C3HeB/FeJ mice

Pulmonary

H37Rv Growth

Oxysophocarpin

e

Inhibited

bacterial growth
[4][5]

Experimental Protocols
Antiviral Assay against Respiratory Syncytial Virus (RSV)[16]

Cell Culture and Virus Infection: A549 lung epithelial cells are infected with RSV.

Treatment: Cells are pre-treated with oxysophocarpine at various concentrations (1, 2, and

5 µM).

Virus Replication Assay: The extent of RSV replication is determined by methods such as

plaque assay or qRT-PCR for viral genes.
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Cell Viability Assay: The viability of RSV-infected cells with and without oxysophocarpine
treatment is measured using the MTT assay.

Cytokine and Chemokine Measurement: The levels of pro-inflammatory cytokines and

chemokines (TNF-α, IL-6, IL-8, etc.) in the cell culture supernatant are quantified by ELISA.

Oxidative Stress and Nrf2 Pathway Analysis: ROS production is measured, and the

activation of the Nrf2-ARE pathway is assessed by Western blot.

Anti-Tuberculosis Activity in a Murine Model[4][5]

Animal Model: C3HeB/FeJ mice are infected with Mycobacterium tuberculosis (H37Rv).

Treatment: Oxysophocarpine (40 mg/kg) is administered intraperitoneally.

Survival Analysis: The survival of the infected mice with and without treatment is monitored.

Bacterial Load Determination: The number of viable bacteria in the lungs is determined by

colony-forming unit (CFU) assays.

Histopathological Analysis: Lung tissues are examined for pathological changes using H&E

staining.

Immunological Analysis: The recruitment of neutrophils and the levels of pro-inflammatory

cytokines and chemokines in the lungs are measured.

Signaling Pathways
The antiviral activity of oxysophocarpine against RSV is associated with the activation of the

Nrf2-ARE signaling pathway, which helps to reduce oxidative stress and inflammation in the

infected lung cells.[16]

Conclusion
Oxysophocarpine is a multifaceted natural compound with a broad spectrum of biological

activities. Its anti-inflammatory, neuroprotective, anti-cancer, antiviral, and anti-tuberculosis

effects are supported by a growing body of scientific evidence. The underlying mechanisms

often involve the modulation of key signaling pathways related to inflammation, oxidative
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stress, apoptosis, and cell proliferation. The quantitative data and experimental protocols

summarized in this guide provide a solid foundation for further research and development of

oxysophocarpine as a potential therapeutic agent for a range of diseases. Further preclinical

and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

Need Custom Synthesis?
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its Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at:
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screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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